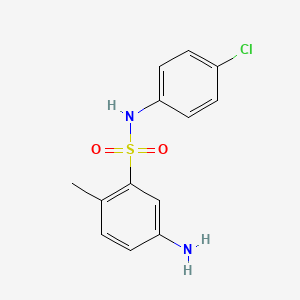
5-amino-N-(4-clorofenil)-2-metilbenceno-1-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications, particularly in medicinal chemistry, due to their antibacterial properties. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group, a chlorophenyl group, and a methyl group.
Aplicaciones Científicas De Investigación
5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs, particularly antibiotics.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Many compounds with similar structures are known to interact with various proteins or enzymes in the body, which are their primary targets. The exact target of “5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide” would depend on its specific chemical structure and properties .
Mode of Action
The compound’s interaction with its targets usually involves binding to a specific site on the target molecule, which can either inhibit or enhance the target’s activity. The exact mode of action of “5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide” would need to be determined through experimental studies .
Biochemical Pathways
The compound’s effects on biochemical pathways would depend on its specific targets. It could potentially affect various cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide” would be influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. These effects could potentially include changes in cellular function, gene expression, or cell viability .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. The specific effects of these factors on “5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide” would need to be determined through experimental studies .
Análisis Bioquímico
Biochemical Properties
5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing the enzyme from catalyzing its substrate. Additionally, 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide can interact with proteins involved in signal transduction pathways, potentially modulating their activity and affecting downstream cellular processes .
Cellular Effects
The effects of 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide on various types of cells and cellular processes are diverse. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior.
Molecular Mechanism
The molecular mechanism of action of 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, and modulating their activity. For example, 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide can inhibit enzyme activity by occupying the active site and preventing substrate binding . Additionally, it may activate or inhibit signaling pathways by interacting with receptors and other signaling proteins, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may retain biological activity . The metabolic flux and levels of metabolites can be influenced by factors such as dosage, duration of exposure, and individual variability in enzyme activity.
Transport and Distribution
The transport and distribution of 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide can affect its activity and function, with higher concentrations potentially leading to more pronounced biological effects.
Subcellular Localization
The subcellular localization of 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery . The activity and function of 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide can be modulated by its subcellular localization, with different effects observed in various cellular compartments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, 2-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Chlorination: The amino group is protected, and the benzene ring is chlorinated using chlorinating agents like thionyl chloride.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by chlorination under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfide.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinamide or sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: Another sulfonamide with a simpler structure, lacking the chlorophenyl and methyl groups.
Sulfamethoxazole: A sulfonamide with a similar mechanism of action but different substituents on the benzene ring.
Uniqueness
5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. The presence of the chlorophenyl group may enhance its antibacterial properties, while the methyl group can influence its solubility and pharmacokinetic properties.
Propiedades
IUPAC Name |
5-amino-N-(4-chlorophenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-2-5-11(15)8-13(9)19(17,18)16-12-6-3-10(14)4-7-12/h2-8,16H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJXMKQXEROSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-({5,7-dimethyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidin-6-yl}methyl)propanamide](/img/structure/B2549909.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2549910.png)
![2-Chloro-N-[(2-chloropyridin-4-yl)-cyclopropylmethyl]propanamide](/img/structure/B2549911.png)
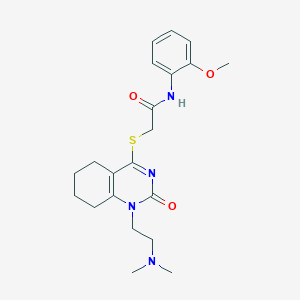
![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2549914.png)
![1-[(5-Methylfuran-2-yl)methyl]piperidin-3-ol hydrochloride](/img/structure/B2549915.png)
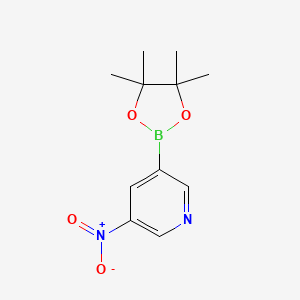
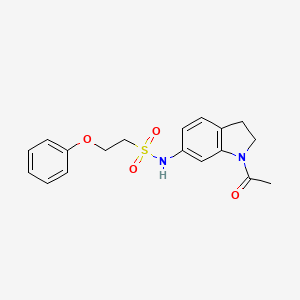



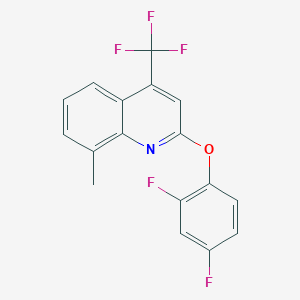
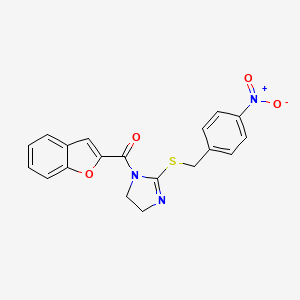
![6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549932.png)
